molecular formula C20H19N3O4S B3392062 Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro- CAS No. 663955-93-9

Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro-

Cat. No.: B3392062
CAS No.: 663955-93-9
M. Wt: 397.4 g/mol
InChI Key: HZLUKSBSPQYTCY-PMACEKPBSA-N
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Description

Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro- is a chemical compound with the molecular formula C22H24N2O4S . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of new benzenesulfonamide derivatives has been studied for their potential as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . The study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

The molecular structure of Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro- is available as a 2D Mol file . The molecular weight of this compound is 412.5 .


Physical and Chemical Properties Analysis

The predicted boiling point of Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro- is 593.0±60.0 °C and its predicted density is 1.245±0.06 g/cm3 . Its pKa is predicted to be 10.90±0.50 .

Mechanism of Action

The mechanism of action of benzenesulfonamide derivatives involves the inhibition of carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .

Safety and Hazards

The safety symbols for this compound include GHS07 and the signal word is "Warning" . The hazard statements include H319-H315-H335-H302, indicating that it can cause eye irritation, skin irritation, respiratory irritation, and may be harmful if swallowed .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro- involves the reaction of N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitrobenzenesulfonamide with a suitable reagent to remove the sulfonamide group. The resulting compound is then purified to obtain the final product.", "Starting Materials": [ "N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitrobenzenesulfonamide", "Suitable reagent for removal of sulfonamide group" ], "Reaction": [ "Step 1: Dissolve N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitrobenzenesulfonamide in a suitable solvent.", "Step 2: Add the suitable reagent for removal of sulfonamide group to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time.", "Step 4: Quench the reaction mixture with a suitable quenching agent.", "Step 5: Purify the resulting compound by suitable purification techniques such as column chromatography or recrystallization to obtain Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro-." ] }

CAS No.

663955-93-9

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C20H19N3O4S/c21-19(15-7-3-1-4-8-15)20(16-9-5-2-6-10-16)22-28(26,27)18-13-11-17(12-14-18)23(24)25/h1-14,19-20,22H,21H2/t19-,20-/m0/s1

InChI Key

HZLUKSBSPQYTCY-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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